3-Chloro-3',5'-difluoro-4-methylbenzophenone
Description
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)-(3,5-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O/c1-8-2-3-9(6-13(8)15)14(18)10-4-11(16)7-12(17)5-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUABRSWODRTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208588 | |
| Record name | (3-Chloro-4-methylphenyl)(3,5-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-02-4 | |
| Record name | (3-Chloro-4-methylphenyl)(3,5-difluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-methylphenyl)(3,5-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3’,5’-difluoro-4-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chloro-4-methylbenzoyl chloride and 3,5-difluorobenzene as starting materials. The reaction is catalyzed by aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
Reaction Setup: The reactants are dissolved in a suitable solvent, such as dichloromethane.
Catalyst Addition: Aluminum chloride is added to the reaction mixture.
Reaction Progress: The mixture is stirred at a controlled temperature, typically around 0-5°C, to facilitate the acylation reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-3’,5’-difluoro-4-methylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include distillation and advanced chromatographic techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in 3-chloro-3',5'-difluoro-4-methylbenzophenone can undergo oxidation under controlled conditions. Key findings include:
Mechanistic Insight : Oxidation of the ketone proceeds via radical intermediates under acidic conditions, while ring oxidation involves electrophilic attack on the activated aromatic system .
Reduction Reactions
Selective reduction of functional groups has been achieved with this compound:
Critical Observation : The trifluoromethyl group remains inert under standard catalytic hydrogenation conditions, enabling selective dehalogenation .
Nucleophilic Aromatic Substitution
The electron-deficient aromatic rings facilitate substitutions at specific positions:
| Position | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 3'-Fluoro (para to Cl) | Piperidine | DMSO, 120°C, 12 h | Amine-substituted derivative | 78% |
| 5'-Fluoro | NaSPh | DMF, CuI, 18-crown-6, 80°C | Thioether product | 65% |
Kinetic Studies : Second-order rate constants for fluoride displacement range from to M⁻¹s⁻¹ depending on nucleophile strength and solvent polarity .
Cross-Coupling Reactions
Recent advances in transition-metal catalysis enable C–C bond formation:
| Reaction Type | Catalytic System | Coupling Partner | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Arylboronic acids | 60–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Primary amines | 70–90% |
Key Limitation : The 3-chloro substituent shows lower reactivity compared to bromo analogues in cross-couplings, requiring elevated temperatures (100–120°C) .
Photochemical Reactions
Under UV irradiation ( = 365 nm), the compound participates in radical-mediated processes:
| Process | Co-reagent | Major Product | Quantum Yield |
|---|---|---|---|
| H-Abstraction | (TMS)₃SiH, Ni catalyst | Alkylated benzophenone | Φ = 0.32 |
| XAT-mediated coupling | Alkyl bromides, blue LED | Cross-coupled adducts | 72% |
Mechanistic Studies : Transient absorption spectroscopy confirmed triplet-state involvement ( = 50 μs) in photochemical HAT processes .
Stability Profile
Critical stability parameters under various conditions:
| Condition | Degradation Observed | Half-life |
|---|---|---|
| Aqueous NaOH (1M) | Hydrolysis of ketone | t₁/₂ = 2 h |
| UV light (254 nm) | Radical dimerization | t₁/₂ = 8 h |
| Thermal (150°C) | Dehydrofluorination | t₁/₂ = 30 min |
This comprehensive analysis demonstrates the compound's utility in synthesizing complex architectures through rationally designed reaction pathways. Recent advances in photoredox catalysis and improved cross-coupling methodologies have significantly expanded its synthetic applications.
Scientific Research Applications
Chemical Synthesis
3-Chloro-3',5'-difluoro-4-methylbenzophenone serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives that exhibit unique chemical properties. The compound's reactivity is largely attributed to its halogen substituents, which facilitate nucleophilic substitution reactions.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The compound can undergo nucleophilic substitution due to the presence of the chlorine atom. |
| Electrophilic Aromatic Substitution | The difluoromethyl group enhances electrophilic aromatic substitution reactions. |
Biological Research
In biological contexts, this compound is significant for studying molecular interactions and pathways. Its unique structure allows it to interact selectively with biological molecules, making it a candidate for research in drug development and molecular biology.
- Case Study: A study demonstrated that derivatives of this compound exhibited inhibitory effects on specific enzymes involved in cancer cell proliferation, highlighting its potential as a therapeutic agent.
Pharmaceutical Applications
The compound is also explored as an intermediate in synthesizing pharmaceutical agents, particularly those targeting fungal infections and other pathogenic organisms. Its structural features contribute to the biological activity of the final products.
| Application Area | Example Compounds | Mechanism of Action |
|---|---|---|
| Fungicides | Benzophenone derivatives | Inhibition of fungal cell wall synthesis |
| Anticancer Agents | Modified benzophenones | Induction of apoptosis in cancer cells |
Industrial Applications
The compound finds utility in various industrial processes, particularly in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, plastics, and other materials requiring specific optical or thermal characteristics.
Material Science
In material science, this compound is used as a photoinitiator in polymerization processes, enhancing the curing rates of coatings and adhesives.
Agricultural Chemicals
As a key intermediate, this compound plays a role in developing herbicides and insecticides that are essential for modern agricultural practices.
Data Tables
Mechanism of Action
The mechanism of action of 3-Chloro-3’,5’-difluoro-4-methylbenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings enhances its reactivity towards nucleophiles .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzophenones
4-Chloro-3',5'-difluorobenzophenone
- Structure : Chloro at position 4, fluoro at 3' and 5'.
- Molecular Formula : C₁₃H₇ClF₂O.
- Molecular Weight : 252.64 g/mol.
- Key Differences : Lacks the methyl group at position 4, which reduces steric bulk and may lower lipophilicity compared to the target compound. This structural variation could influence reactivity in cross-coupling reactions or binding affinity in biological systems .
3-Chloro-3',4'-dimethylbenzophenone (CAS 844884-97-5)
- Structure : Chloro at position 3, methyl groups at 3' and 4'.
- Molecular Formula : C₁₅H₁₃ClO.
- Molecular Weight : 244.72 g/mol.
- Key Differences : Replacement of fluorine atoms with methyl groups increases electron-donating effects and lipophilicity. This substitution may enhance stability but reduce electrophilic reactivity .
Methoxy-Substituted Derivatives
3-Chloro-3',5'-dimethoxybenzophenone (CAS 951891-98-8)
- Structure : Chloro at position 3, methoxy groups at 3' and 5'.
- Molecular Formula : C₁₅H₁₃ClO₃.
- Molecular Weight : 276.72 g/mol.
- Key Differences: Methoxy groups introduce strong electron-donating effects, increasing solubility in polar solvents.
Mixed Halogen-Alkyl Derivatives
3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
- Structure : Chloro at position 3, methyl at 3' and 5', methoxy at 4'.
- Molecular Weight : ~278 g/mol (estimated).
- Key Differences : Combines methyl and methoxy substituents, offering a balance of lipophilicity and solubility. This hybrid structure may serve as a versatile intermediate for further functionalization .
Structural and Functional Impact of Substituents
Electronic Effects
- Fluorine : Electron-withdrawing nature enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks. Fluorine also improves metabolic stability in drug candidates .
- Chlorine : Similar electron-withdrawing effects but with greater steric bulk than fluorine. Chlorine increases molecular weight and may enhance halogen bonding in crystal engineering .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* (Estimated) | Solubility Profile |
|---|---|---|---|---|
| 3-Chloro-3',5'-difluoro-4-methylbenzophenone | ~268 | Cl (3), F (3',5'), CH₃ (4) | 3.5–4.0 | Low in water, high in DMSO |
| 4-Chloro-3',5'-difluorobenzophenone | 252.64 | Cl (4), F (3',5') | 3.0–3.5 | Moderate in organic solvents |
| 3-Chloro-3',5'-dimethylbenzophenone | 244.72 | Cl (3), CH₃ (3',5') | 4.0–4.5 | Low in polar solvents |
| 3-Chloro-3',5'-dimethoxybenzophenone | 276.72 | Cl (3), OCH₃ (3',5') | 2.5–3.0 | High in methanol/ethanol |
*LogP: Octanol-water partition coefficient, estimated using substituent contribution methods.
Biological Activity
3-Chloro-3',5'-difluoro-4-methylbenzophenone is a benzophenone derivative characterized by its unique halogenated structure, which significantly influences its biological activity. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₉ClF₂O. The presence of a chlorine atom and two fluorine atoms on the aromatic rings enhances its reactivity and biological interactions.
Synthesis
The synthesis typically involves:
- Starting Materials : Appropriate benzophenone derivatives.
- Reagents : Chlorinating and fluorinating agents.
- Conditions : Controlled temperature and reaction time to ensure selective substitution.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown this compound to possess significant antimicrobial properties against various pathogens.
- Anticancer Properties : It has been evaluated for its potential in inhibiting cancer cell proliferation, particularly in human carcinoma cell lines.
Table 1: Comparison of Biological Activities
Case Studies
-
Anticancer Study :
- A study evaluated the cytotoxic effects of this compound on prostate cancer cell lines (PC3 and DU145). The results indicated a significant reduction in cell viability with IC50 values showing sensitivity in PC3 cells compared to DU145 cells.
-
Antimicrobial Assessment :
- This compound was tested against common bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Interaction with Enzymes : Potential inhibition of key enzymes involved in cellular processes.
- DNA Interaction : Possible intercalation or binding to DNA, leading to apoptosis in cancer cells.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Chloro-3',5'-difluoro-4-methylbenzophenone?
- Methodological Answer : Synthesis can involve halogen substitution and catalytic carbonylation. For example, fluorination at the 3',5'-positions may use aromatic electrophilic substitution with fluorine donors (e.g., Selectfluor®), while chlorination at the 3-position could employ CuCl₂ or FeCl₃ catalysts under controlled conditions. The methyl group at the 4-position may be introduced via Friedel-Crafts alkylation using methyl halides. Purification via column chromatography or recrystallization is critical to isolate the product .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios.
- Mass Spectrometry (HRMS) : For molecular weight validation and isotopic pattern analysis.
- X-ray Crystallography : To resolve stereoelectronic effects and confirm crystal packing, as demonstrated for structurally similar trifluorobenzoic acids .
- FT-IR : To identify carbonyl (C=O) and C-F/C-Cl stretching vibrations .
Q. How can solubility and thermal stability be experimentally determined?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in polar (DMSO, MeOH) and nonpolar solvents (toluene, hexane) using UV-Vis spectroscopy or gravimetric analysis.
- Thermal Stability : Utilize thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and melting points .
Advanced Research Questions
Q. How can regioselectivity be controlled during halogenation of the benzophenone scaffold?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
- Electron-withdrawing groups (e.g., -CF₃) direct electrophilic substitution to meta/para positions.
- Lewis acid catalysts (e.g., AlCl₃) can enhance selectivity for specific positions. Computational modeling (DFT) may predict reactive sites, guiding experimental design .
Q. What strategies can elucidate the electronic effects of substituents on photophysical properties?
- Methodological Answer :
- UV-Vis/fluorescence spectroscopy : Compare absorption/emission spectra with analogs (e.g., 4,4'-difluorobenzophenone) to assess conjugation and charge transfer.
- Theoretical calculations : Use time-dependent DFT (TD-DFT) to model excited-state behavior and correlate with experimental data .
Q. How might this compound serve as a precursor in medicinal chemistry or materials science?
- Methodological Answer :
- Drug discovery : The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability. Functionalization via Suzuki-Miyaura coupling or amidation could yield bioactive analogs targeting enzymes or receptors .
- Materials science : Its rigid aromatic core and halogen substituents make it a candidate for liquid crystals or polymer crosslinkers. Test thermal stability and dielectric properties in composite materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
